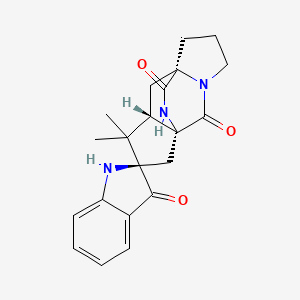

Brevianamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Brevianamide A is a naturally occurring indole alkaloid that belongs to the class of 2,5-diketopiperazines. It was first isolated from the fungus Penicillium brevicompactum in 1969. This compound is structurally characterized by a bicyclo[2.2.2]diazaoctane ring system and is known for its complex molecular architecture and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of brevianamide B has been a subject of significant interest due to its intricate structure. One common synthetic approach involves the use of Diels-Alder reactions to construct the bicyclo[2.2.2]diazaoctane core. This is followed by a series of functional group interconversions and cyclizations to complete the synthesis . Another method involves the transformation of readily available 2-substituted indoles into 2,2-disubstituted indoxyls, which are then used in the synthesis of brevianamide B .

Industrial Production Methods: Industrial production of brevianamide B is not well-documented, likely due to the complexity of its synthesis and the challenges associated with scaling up the laboratory procedures. Most production methods remain within the realm of academic research.

Analyse Des Réactions Chimiques

Types of Reactions: Brevianamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is largely influenced by its indole and diketopiperazine moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize the indole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.

Mécanisme D'action

The mechanism of action of brevianamide B involves its interaction with various molecular targets. The compound’s biological activity is thought to be mediated through its ability to bind to specific enzymes and receptors, although the exact pathways and targets are still under investigation. Studies have shown that brevianamide B can undergo tautomerization and σ-migration, followed by Diels-Alder reactions, which are crucial for its biosynthesis and biological activity .

Comparaison Avec Des Composés Similaires

- Paraherquamides

- Stephacidins

- Notoamides

- Malbrancheamides

Propriétés

Numéro CAS |

23402-09-7 |

|---|---|

Formule moléculaire |

C21H23N3O3 |

Poids moléculaire |

365.4 g/mol |

Nom IUPAC |

(1'R,2R,7'R,9'S)-10',10'-dimethylspiro[1H-indole-2,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2',3,14'-trione |

InChI |

InChI=1S/C21H23N3O3/c1-18(2)14-10-19-8-5-9-24(19)17(27)20(14,23-16(19)26)11-21(18)15(25)12-6-3-4-7-13(12)22-21/h3-4,6-7,14,22H,5,8-11H2,1-2H3,(H,23,26)/t14-,19+,20+,21-/m0/s1 |

Clé InChI |

MWOFPQAPILIIPR-UHFFFAOYSA-N |

SMILES |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

SMILES canonique |

CC1(C2CC34CCCN3C(=O)C2(CC15C(=O)C6=CC=CC=C6N5)NC4=O)C |

melting_point |

324-328°C |

Key on ui other cas no. |

38136-92-4 |

Description physique |

Solid |

Synonymes |

brevianamide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

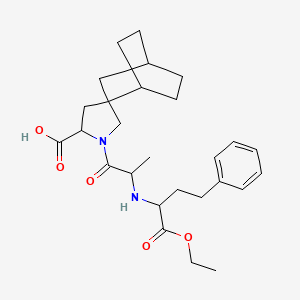

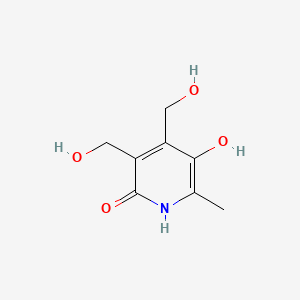

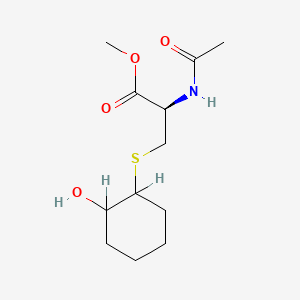

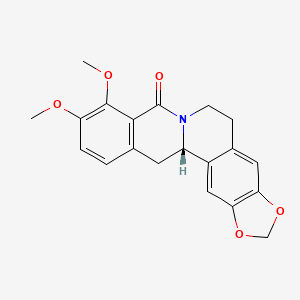

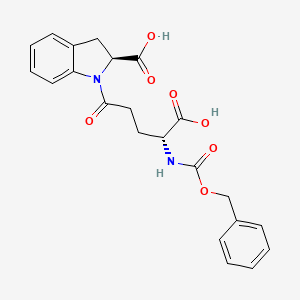

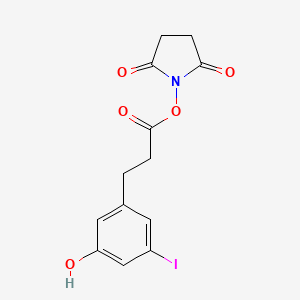

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)

![17-hydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1207158.png)

![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)

![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)

![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)